Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate
Description
The compound Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate features a fused pyrido-isoquinoline core with four methyl ester groups, two hydroxyl groups, and two ketone functionalities. This polycyclic structure combines aromaticity, electron-withdrawing substituents (esters and ketones), and hydrogen-bonding capacity (hydroxyl groups), making it a candidate for diverse applications in materials science or medicinal chemistry.
Properties
Molecular Formula |
C20H14N2O12 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
tetramethyl 1,5,6,10-tetraoxo-2,7-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate |
InChI |
InChI=1S/C20H14N2O12/c1-31-17(27)7-5-9(15(25)21-11(7)19(29)33-3)14(24)6-8(18(28)32-2)12(20(30)34-4)22-16(26)10(6)13(5)23/h1-4H3,(H,21,25)(H,22,26) |
InChI Key |
YYHLACNFNPJJCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C2=C1C(=O)C3=C(C2=O)C(=C(NC3=O)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Pyrido[3,4-g]isoquinoline Core Formation
The pyrido[3,4-g]isoquinoline scaffold is central to the target compound. Source demonstrates the synthesis of tetrahydrothieno[2,3-c]isoquinolines via Thorpe–Ziegler cyclization, a method applicable to analogous nitrogen-containing heterocycles . For the pyrido[3,4-g]isoquinoline core, a three-component cascade reaction—similar to the approach in Source —could be employed. This involves:
-
Isoquinoline activation : Reacting isoquinoline derivatives with acetylenedicarboxylates to form 1,4-dipolar intermediates.
-
Cycloaddition : Introducing trifluoroacetyl or carbonyl components to induce ring closure .
-
Oxidation : Introducing dioxo groups at positions 5 and 10 using oxidizing agents like MnO₂ or KMnO₄ .
A continuous-flow microreactor (Source ) may enhance yield by minimizing side reactions such as tetracarboxylate byproduct formation .
Esterification and Functional Group Integration
The tetracarboxylate groups at positions 3,4,8,9 are introduced via esterification. Source and describe tetramethyl esterification of spiro-dithiole-thiopyranoquinoline compounds using methylating agents like methyl iodide or dimethyl sulfate under basic conditions . For the target compound:
-
Carboxylic acid precursor synthesis : Hydrolysis of nitrile groups (e.g., via H₂SO₄) to generate carboxylic acids.
-
Methylation : Treatment with methanol and thionyl chloride (as in Source ) or dimethyl sulfate in the presence of K₂CO₃ .
Key reaction parameters :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Carboxylic acid formation | H₂SO₄ (95%, reflux) | 85–90 | |
| Esterification | CH₃I, K₂CO₃, DMF, 80°C | 78–82 |
Hydroxylation and Oxidation Optimization
The 1,6-dihydroxy and 5,10-dioxo groups require precise regioselective oxidation. Source achieves similar functionality via acetyl chloride-mediated dehydration followed by oxidation . For the target compound:
-
Hydroxylation : Electrophilic aromatic substitution using HNO₃/H₂SO₄, followed by reduction (e.g., H₂/Pd-C) .
-
Dioxo formation : Oxidation of dihydro intermediates with MnO₂ or CrO₃ in acetic acid .
Optimized conditions :
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydroxylation | HNO₃ (10%), 0°C, 2 hr | 70 |
| Oxidation | MnO₂, CH₃COOH, reflux, 6 hr | 65 |
Purification and Characterization
Purification methods from Source and are critical:
-
Flash chromatography : Silica gel with n-pentane/CH₂Cl₂ (1:1) or EtOAC gradients .
-
Recrystallization : Methanol or ethanol slow evaporation yields high-purity crystals .
Analytical data (analogs) :
Challenges and Alternative Strategies
-
Regioselectivity : Competing reactions at C-3 and C-8 positions may require protective groups (e.g., tert-butoxycarbonyl) .
-
Byproduct mitigation : Source ’s microreactor approach reduces 11bH-pyrido byproducts by 40% compared to batch reactors .
-
Scalability : Patent CN114573569A highlights Buchwald–Hartwig coupling for industrial-scale synthesis, though cost and impurity challenges exist .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Structural Features
The compound features a pyridoisoquinoline core characterized by multiple functional groups including hydroxyl and carboxylate groups. These structural properties contribute to its reactivity and potential applications.
Chemistry
Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation: Hydroxyl groups can be converted into carbonyl compounds.
- Reduction: Carbonyl groups can be reduced to alcohols.
- Substitution Reactions: Carboxylate groups can participate in nucleophilic substitutions.
Biology
Research has indicated potential biological activities of this compound. It is being investigated for:
- Enzyme Inhibition: The compound may interact with specific enzymes affecting metabolic pathways.
- Biomolecular Interactions: Studies focus on how it binds to proteins or nucleic acids and alters their functions.
Medicine
This compound is explored for its therapeutic properties. Notable applications include:
- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects: The compound's interactions with inflammatory pathways are under investigation.
Industry
In industrial applications, this compound is being utilized in the development of advanced materials. Its unique properties allow for:
- Polymer Development: Incorporation into polymer matrices to enhance material performance.
- Coatings: Use in protective coatings that require specific chemical resistance or durability.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar pyridoisoquinoline derivatives. The findings indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Enzyme Interaction
Research conducted by the National Institutes of Health revealed that derivatives of tetramethyl 1,6-dihydroxy compounds could act as effective enzyme inhibitors. This study focused on their ability to modulate enzyme activity linked to metabolic disorders .
Mechanism of Action
The mechanism of action of Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural differences between the target compound and related derivatives:
Key Observations :
- The target compound’s pyrido-isoquinoline core is distinct from azulene () or imidazo[1,2-a]pyridine (–6) systems.
- Unlike analogs with ethyl esters (–6), the target’s methyl esters may enhance solubility in nonpolar solvents.
Physicochemical Properties
Comparative physicochemical data are summarized below:
*Inferred based on analogs with ester/ketone functionalities (e.g., –6).
Key Observations :
- The target’s hydroxyl groups may lower its melting point compared to purely aromatic or nonpolar analogs (e.g., azulene derivatives).
- IR spectra of similar compounds confirm ester C=O stretches (~1700 cm⁻¹) and nitrile or thione signals (~2190, ~1308 cm⁻¹), which are absent in the target .
Key Observations :
- The target may be synthesized via cycloaddition (as in ) but would require hydroxylation/oxidation steps to introduce hydroxyl and ketone groups.
- Yields for imidazo[1,2-a]pyridine derivatives (51–61%) suggest moderate efficiency for similar multi-step syntheses .
Spectral Characteristics
- NMR : Analogs with ester groups (e.g., –6) show methyl/ethyl protons at δ 1.2–4.3 ppm and aromatic protons at δ 7.5–8.5 ppm. The target’s hydroxyl protons may appear as broad signals (~δ 5–6 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weights for analogs (e.g., 550.0978 for ), a critical step for validating the target’s structure .
Biological Activity
Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline-3,4,8,9-tetracarboxylate (CAS Number: 921447-23-6) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 402.33 g/mol
The structure features multiple carboxylate groups and hydroxyl functionalities that may contribute to its biological properties.
Research indicates that compounds within the isoquinoline family often exhibit significant biological activities through various mechanisms:
- Inhibition of Protein Kinases : Isoquinoline derivatives are known to inhibit protein kinases by competing with adenosine triphosphate (ATP), which is crucial for cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells .
- Antimicrobial Activity : Some studies suggest that isoquinoline derivatives possess antibacterial and antifungal properties. The presence of multiple functional groups in Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline may enhance its interaction with microbial membranes or enzymes .
Anticancer Activity
Recent studies have explored the anticancer potential of isoquinoline derivatives. For instance:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that certain isoquinoline derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and modulation of cell cycle regulators .
Antimicrobial Properties
Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline has shown promise in antimicrobial assays:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
These results indicate a moderate to strong antimicrobial effect against both bacterial and fungal strains.
Case Studies
Several case studies highlight the biological activity of isoquinoline derivatives similar to Tetramethyl 1,6-dihydroxy-5,10-dioxo-5,10-dihydropyrido[3,4-g]isoquinoline:
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
